molecular formula C19H16BrN3O5S2 B2674424 N-(3-bromophenyl)-2-({5-[(4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide CAS No. 1223817-70-6

N-(3-bromophenyl)-2-({5-[(4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide

Cat. No.: B2674424
CAS No.: 1223817-70-6
M. Wt: 510.38
InChI Key: FWGAGJVGPIVHKI-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)-2-({5-[(4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C19H16BrN3O5S2 and its molecular weight is 510.38. The purity is usually 95%.
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Scientific Research Applications

Dual Inhibitors of Thymidylate Synthase and Dihydrofolate Reductase

A study by Gangjee et al. (2008) synthesized analogues with a 5-substituted 2-amino-4-oxo-6-methylthieno[2,3-d]pyrimidine scaffold, demonstrating potent dual inhibitory activities against human thymidylate synthase (TS) and dihydrofolate reductase (DHFR). This suggests potential applications in cancer treatment due to the importance of TS and DHFR in DNA synthesis and cell proliferation (Gangjee, Qiu, Li, & Kisliuk, 2008).

Antimicrobial Agents

Darwish et al. (2014) explored the synthesis of new heterocyclic compounds incorporating a sulfamoyl moiety, aiming to develop antimicrobial agents. The study synthesized various derivatives, including thiazole and pyridone, demonstrating promising antibacterial and antifungal activities (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).

Anticancer Evaluation

Zyabrev et al. (2022) synthesized a novel series of 4-arylsulfonyl-1,3-oxazoles and evaluated their anticancer activities against 59 cancer cell lines. The study identified compounds with high activity against specific cancer subpanels, suggesting their potential as lead compounds for anticancer drug development (Zyabrev, Demydchuk, Zhirnov, & Brovarets, 2022).

Antioxidant Activity

Li et al. (2011) isolated naturally occurring bromophenols from the marine red alga Rhodomela confervoides, demonstrating potent antioxidant activities. These compounds exhibited stronger or comparable activities to positive controls, suggesting their potential application in preventing oxidative deterioration of food (Li, Xiao‐Ming, Gloer, & Wang, 2011).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(3-bromophenyl)-2-({5-[(4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide involves the reaction of 3-bromophenylamine with 2-({5-[(4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetic acid in the presence of a coupling agent to form the desired product.", "Starting Materials": [ "3-bromophenylamine", "2-({5-[(4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetic acid", "Coupling agent" ], "Reaction": [ "Step 1: 3-bromophenylamine is reacted with 2-({5-[(4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC).", "Step 2: The reaction mixture is stirred at room temperature for several hours to allow for the formation of the desired product.", "Step 3: The product is isolated by filtration or chromatography and purified by recrystallization or other suitable methods." ] }

CAS No.

1223817-70-6

Molecular Formula

C19H16BrN3O5S2

Molecular Weight

510.38

IUPAC Name

N-(3-bromophenyl)-2-[[5-(4-methoxyphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C19H16BrN3O5S2/c1-28-14-5-7-15(8-6-14)30(26,27)16-10-21-19(23-18(16)25)29-11-17(24)22-13-4-2-3-12(20)9-13/h2-10H,11H2,1H3,(H,22,24)(H,21,23,25)

InChI Key

FWGAGJVGPIVHKI-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC(=CC=C3)Br

solubility

not available

Origin of Product

United States

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